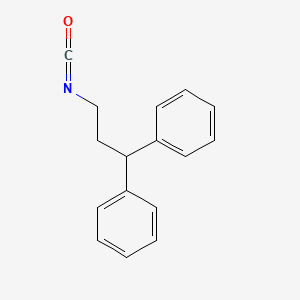

3,3-Diphenylpropyl isocyanate

Description

Evolution of Isocyanate Chemistry Research: A Contextual Framework for 3,3-Diphenylpropyl Isocyanate

The foundation of isocyanate chemistry was laid in 1848 with its discovery by Charles Adolphe Wurtz researchgate.netresearchgate.netcrowdchem.net. Since then, these compounds, defined by the unique -N=C=O group, have become indispensable in synthetic organic chemistry due to their pronounced reactivity researchgate.netcrowdchem.netontosight.aimdpi.com. A landmark development was the discovery of polyurethane (PU) synthesis by Otto Bayer and coworkers in 1937, involving the polyaddition reaction of di- or poly-isocyanates with polyols crowdchem.netrsc.org. This reactivity, particularly with active hydrogen-containing compounds like alcohols and amines, is a cornerstone of their utility ontosight.aimdpi.comtaylorandfrancis.com.

While widely known isocyanates such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) dominate large-scale industrial applications, particularly in polyurethane production for foams, coatings, and adhesives researchgate.netcrowdchem.netontosight.aimdpi.comrsc.orgtaylorandfrancis.com, compounds like this compound represent the broader class of specialized isocyanates. These specialized variants, with their unique backbone structures, offer distinct reactivity profiles and steric properties, enabling their use in niche applications and the creation of materials with tailored characteristics. The continued evolution of isocyanate chemistry, including the pursuit of sustainable and bio-based production routes, underscores the dynamic nature of research in this field mdpi.comrsc.org.

Significance of this compound within Contemporary Organic Synthesis and Materials Science

This compound (molecular formula C16H15NO, molecular weight 237.30 g/mol ) is recognized as a useful research chemical, primarily valued for its reactive isocyanate functionality coupled with its specific 3,3-diphenylpropyl moiety nih.govalfa-chemistry.com. Its significance in contemporary organic synthesis stems from its role as a versatile intermediate for constructing more complex molecular architectures.

In synthetic applications, this compound can react with various nucleophiles to form a range of derivatives. Notably, its reaction with amines or thiols has been demonstrated to yield urea (B33335) and thiourea (B124793) derivatives, respectively . These derivatives have garnered attention in medicinal chemistry due to their potential biological activities, including cytotoxic effects against certain cancer cell lines . This highlights the compound's utility in the creation of biologically active compounds.

In materials science, while not a bulk monomer like TDI or MDI, the incorporation of specific isocyanates, including those with a diphenylpropyl backbone, into polymer formulations can lead to modified physical and chemical properties of the resulting materials ontosight.ai. The isocyanate group's ability to form carbamate (B1207046) linkages with hydroxyl-containing compounds allows for the synthesis of polyurethanes or related carbamate structures ontosight.aiontosight.ai. The presence of the rigid and bulky diphenylpropyl group can impart specific characteristics such as altered mechanical strength, flexibility, or resistance to chemicals and abrasion in the final polymeric product ontosight.ai. For instance, carbamates derived from isocyanates and alcohols are known for their diverse properties, ranging from pharmaceutical potential to applications in agriculture and materials science ontosight.ai.

Academic Research Landscape and Emerging Themes Pertaining to this compound

Academic research involving this compound primarily revolves around its synthesis, characterization, and exploration of its reactivity to generate novel compounds with specific functions. Early studies have identified its role as an intermediate in the metabolic disposition of related formamide (B127407) compounds, demonstrating its potential formation and subsequent reactions within biological systems, leading to the identification of S-linked conjugates nih.gov.

A notable theme in the research landscape is its application in the synthesis of urea and thiourea derivatives. For example, research has explored the synthesis of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas from secondary amines and phenyl isocyanate or isothiocyanate, with subsequent evaluation of their cytotoxic effects against specific cancer cell lines, such as Ehrlich carcinoma and K562 human leukemia cells . These studies often investigate the antiproliferative action and the ability of these compounds to inhibit DNA topoisomerases I and II-alpha .

Furthermore, this compound serves as a starting reagent for the synthesis of novel derivatives of 3,3-diphenylpropylamines, which can have various applications, including pharmaceutical uses sigmaaldrich.comgoogle.comgoogle.com. This highlights its importance in developing new chemical entities with tailored properties for specific applications. The broader context of isocyanate chemistry research continues to push into areas like multicomponent reactions and the development of radiolabeled isocyanates for applications such as positron emission tomography (PET) imaging, underscoring the compound's potential utility in advanced synthetic and analytical techniques researchgate.netresearchgate.net.

Scope and Methodological Approach of Research Studies on this compound

Research studies focusing on this compound typically encompass its chemical synthesis, rigorous characterization, and investigations into its reactive pathways and potential applications.

Synthetic Methodologies: A common approach for synthesizing this compound involves the reaction of 3,3-diphenylpropylamine (B135516) with trichloromethyl chloroformate, which typically yields the isocyanate in high purity . This method leverages established techniques for converting amines into isocyanates. More broadly, isocyanates can be formed by reacting an appropriate amine with an isocyanate to yield a carbamoyl (B1232498) moiety, as seen in the multi-step synthesis of related compounds smolecule.com.

Characterization Techniques: Once synthesized, this compound and its derivatives are characterized using a suite of analytical techniques to confirm their structure and purity. These often include:

Gas Chromatography-Mass Spectrometry (GC/MS): Used for identification and purity assessment, particularly for volatile compounds nih.gov.

High-Performance Liquid Chromatography (HPLC): Employed for separation, quantification, and purity analysis of the compound and its reaction products nih.gov.

Liquid Chromatography Mass Spectrometry (LC-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS): Utilized for structural confirmation, especially for less volatile or more complex derivatives and metabolites .

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for detailed structural elucidation (though not explicitly mentioned in the provided snippets for this specific compound, it is a standard technique in organic chemistry research).

Reaction Studies: Studies investigate the reactivity of the isocyanate group with various functional groups, particularly those containing active hydrogen atoms (e.g., -OH, -NH, -SH). This includes reactions leading to the formation of ureas, thioureas, and carbamates, as well as exploring their subsequent chemical and biological properties ontosight.ai.

The typical scope of research on this compound involves not just its preparation but also the detailed analysis of the products formed from its reactions, often with an aim toward developing new chemical compounds or understanding metabolic pathways.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 41347-11-9 | nih.govalfa-chemistry.com |

| PubChem CID | 21193598 | nih.gov |

| Molecular Formula | CHNO | nih.govalfa-chemistry.com |

| Molecular Weight | 237.30 g/mol | nih.govalfa-chemistry.com |

| IUPAC Name | (3-isocyanato-1-phenylpropyl)benzene | nih.govalfa-chemistry.com |

| Melting Point | 51-55°C (lit.) | alfa-chemistry.com |

Table 2: Illustrative Synthesis Pathway for this compound

| Reactant 1 | Reactant 2 | Product | Key Reagent | Yield (if available) |

| 3,3-Diphenylpropylamine | Trichloromethyl chloroformate | This compound | Trichloromethyl chloroformate | High yield |

Structure

3D Structure

Properties

IUPAC Name |

(3-isocyanato-1-phenylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-13-17-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTUPWXAZYPWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN=C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611289 | |

| Record name | 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41347-11-9 | |

| Record name | 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,-Diphenylpropyl isoyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Design for 3,3 Diphenylpropyl Isocyanate

Diverse Synthetic Pathways for the Elaboration of 3,3-Diphenylpropyl Isocyanate

Multiple synthetic routes are available for the preparation of isocyanates, each with its own set of advantages and challenges. These pathways can be broadly categorized into phosgene-based and non-phosgene routes, with ongoing research focused on developing safer and more sustainable methods.

The traditional and most established industrial method for producing isocyanates involves the use of phosgene (B1210022) (COCl₂), a highly toxic and corrosive gas. nih.gov This process, known as phosgenation, would involve reacting the precursor, 3,3-diphenylpropylamine (B135516), with phosgene. The reaction typically proceeds in an inert solvent, such as toluene (B28343) or chlorinated aromatic hydrocarbons. The process can be conducted in either a liquid or gas phase. nih.gov

The reaction mechanism involves the initial formation of a carbamoyl (B1232498) chloride intermediate from the amine, which is then thermally decomposed to yield the this compound and hydrogen chloride (HCl) as a byproduct. google.com

Phosgenation Reaction:

Step 1 (Carbamoyl Chloride Formation): R-NH₂ + COCl₂ → R-NHCOCl + HCl

Step 2 (Thermal Decomposition): R-NHCOCl → R-NCO + HCl (Where R = 3,3-Diphenylpropyl)

Given the extreme hazards associated with phosgene, modern alternatives have been developed. biorizon.euionike.com Triphosgene, a solid crystalline compound, is a safer substitute that can be handled more easily and generates phosgene in situ. orgsyn.org This approach provides a convenient and high-yielding route to isocyanates under milder conditions, often using a base like sodium bicarbonate in a biphasic system. orgsyn.org

Table 1: Comparison of Phosgene and Triphosgene for Isocyanate Synthesis

| Feature | Phosgene | Triphosgene |

| Physical State | Highly toxic gas | Solid crystalline compound |

| Handling | Requires specialized equipment and extreme caution | Easier and safer to handle and store |

| Reaction Conditions | Often requires high temperatures and pressure | Milder conditions, often at room temperature |

| Byproducts | Corrosive HCl gas | HCl, which is typically neutralized by a base |

| Industrial Scale | Dominant method for large-scale production | Used for lab-scale and smaller industrial batches |

In alignment with the principles of green chemistry, significant research has focused on developing phosgene-free synthetic routes. rsc.orgdigitellinc.com These methods avoid the use of hazardous reagents and often offer more environmentally benign pathways. researchgate.net

Carbonylation Routes: These methods use carbon monoxide (CO) or its surrogates to introduce the carbonyl group.

Reductive Carbonylation: This approach could theoretically synthesize this compound directly from 1,1-diphenyl-3-nitropropane. However, this direct method remains a challenge for practical application. nih.govdigitellinc.com

Oxidative Carbonylation: This involves the reaction of the precursor amine (3,3-diphenylpropylamine) with carbon monoxide and an oxidizing agent. ionike.com

Dimethyl Carbonate (DMC) Method: DMC is considered an eco-friendly carbonylation reagent. The process involves reacting 3,3-diphenylpropylamine with DMC to form a carbamate (B1207046) intermediate, which is then thermally decomposed to yield the isocyanate and methanol (B129727). nih.gov The recyclable nature of methanol adds to the sustainability of this process. nih.gov

Curtius Rearrangement: The Curtius rearrangement is a versatile and clean method for converting a carboxylic acid into an isocyanate. organic-chemistry.orgwikipedia.orgnih.gov This reaction is a thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov The precursor for this route would be 3,3-diphenylpropanoic acid.

The key steps are:

Conversion of the carboxylic acid to an acyl chloride.

Reaction of the acyl chloride with an azide salt (like sodium azide) to form the acyl azide. ebrary.net

Thermal or photochemical decomposition of the acyl azide to yield this compound and N₂ gas. wikipedia.org

The primary advantage of the Curtius rearrangement is that the only byproduct is inert nitrogen gas, making it a very clean reaction. google.com The main drawback has been the potentially explosive nature of acyl azide intermediates, a risk that can be mitigated using continuous flow technologies. google.com

While direct enzymatic synthesis of isocyanates is not a widely established field, biocatalysis can play a significant role in the green production of the necessary precursors. The principles of green chemistry encourage the use of biological systems to perform chemical transformations.

For the synthesis of this compound, biocatalytic methods could be applied to produce the key precursors:

3,3-diphenylpropylamine: Transaminases could be employed for the asymmetric synthesis of the chiral amine from a corresponding ketone, offering a route to enantiomerically pure precursors.

3,3-diphenylpropanoic acid: Enzymes could be used to create this precursor, which could then be converted to the isocyanate via the Curtius rearrangement.

The broader trend in the polyurethane industry is the development of bio-based isocyanates derived from renewable feedstocks like lignin (B12514952) or carbohydrates. biorizon.eumostwiedzy.plchemrxiv.org This aligns with the goal of creating more sustainable materials and reducing reliance on petrochemicals. bioplasticsmagazine.com

Flow chemistry offers significant advantages for the synthesis of isocyanates, particularly in enhancing safety and scalability. thieme-connect.com Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial when dealing with hazardous reagents or unstable intermediates. google.com

For phosgene-based synthesis, continuous processing can minimize the inventory of toxic phosgene at any given time, significantly improving operational safety. google.com

In the context of non-phosgene routes, flow chemistry is particularly beneficial for the Curtius rearrangement. The hazardous acyl azide intermediate can be generated and immediately converted to the isocyanate in a continuous stream, preventing its accumulation and reducing the risk of explosion. google.comthieme-connect.com This makes the Curtius rearrangement a much safer and more viable option for industrial-scale production. thieme-connect.com The use of flow reactors makes this clean, high-yielding reaction more accessible for producing compounds like this compound. google.comthieme-connect.com

Stereoselective Synthesis and Chiral Induction in this compound Architectures

The 3,3-diphenylpropyl structure does not possess a chiral center. However, if the phenyl rings were asymmetrically substituted, or if a substituent were added to the propyl chain, a stereocenter would be created. The synthesis of such chiral isocyanates requires stereoselective methods.

The standard approach to preparing chiral isocyanates begins with an enantiomerically pure amine precursor. scispace.com This chiral amine can be obtained through classical resolution or asymmetric synthesis. The subsequent conversion to the isocyanate, for example via the Curtius rearrangement, proceeds with full retention of the stereochemical configuration at the migrating group. wikipedia.org

Therefore, the stereoselective synthesis of a chiral analogue of this compound would hinge on the asymmetric synthesis of the corresponding chiral 3,3-diphenylpropylamine precursor. Methods to achieve this could include:

Asymmetric hydrogenation of a suitable enamine or imine.

Use of chiral catalysts or auxiliaries in the formation of the carbon skeleton.

Chiral isocyanates are valuable in the synthesis of specialized polymers, as they can be used to induce helical conformations in polyisocyanates. researchgate.netresearchgate.netbohrium.com

Green Chemistry Principles Applied to the Synthesis of this compound and Its Precursors

The synthesis of isocyanates has been a major focus for the application of green chemistry principles, driven largely by the desire to eliminate the use of highly toxic phosgene. nih.govencyclopedia.pubamazonaws.com

Key green chemistry principles relevant to the synthesis of this compound include:

Prevention of Waste: Non-phosgene routes like the Curtius rearrangement are highly atom-economical, producing only nitrogen gas as a byproduct. masterorganicchemistry.com

Less Hazardous Chemical Syntheses: The primary goal is replacing phosgene with safer alternatives like dimethyl carbonate or utilizing phosgene-free pathways such as carbonylation or the Curtius rearrangement. researchgate.netskpharmteco.comlibretexts.org

Use of Safer Solvents: Developing processes that use water or other environmentally benign solvents instead of chlorinated hydrocarbons. nih.gov

Use of Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption is a core principle. researchgate.net Catalytic carbonylation methods are a prime example. digitellinc.com

Use of Renewable Feedstocks: While this compound is petrochemically derived, the broader field is moving towards bio-based precursors to enhance sustainability. mostwiedzy.plrsc.org

Inherently Safer Chemistry for Accident Prevention: The adoption of flow chemistry to handle hazardous intermediates like acyl azides directly addresses this principle, minimizing risks. google.com

Table 2: Application of Green Chemistry Principles to Isocyanate Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| 1. Prevent Waste | Utilize high-yield reactions like the Curtius rearrangement to minimize byproducts. |

| 3. Less Hazardous Syntheses | Avoid phosgene; use non-phosgene routes (e.g., carbonylation, Curtius). digitellinc.comresearchgate.net |

| 5. Safer Solvents & Auxiliaries | Replace chlorinated solvents with greener alternatives where possible. |

| 7. Use Renewable Feedstocks | Explore bio-based routes for the synthesis of precursors like diphenylpropanoic acid. |

| 9. Catalysis | Employ catalytic carbonylation processes instead of stoichiometric reagents. |

| 12. Accident Prevention | Implement flow chemistry for safer handling of hazardous reagents and intermediates. |

By integrating these principles, the synthesis of this compound and other isocyanates can be made safer, more efficient, and more environmentally sustainable.

Advanced Purification and Isolation Techniques for Research-Grade this compound

The synthesis of this compound, like many chemical reactions, often yields a crude product containing unreacted starting materials, byproducts, and residual solvents. To obtain research-grade material, with a purity essential for reliable and reproducible experimental outcomes, advanced purification and isolation techniques are imperative. The choice of method is dictated by the physical properties of the isocyanate and the nature of the impurities. For this compound, a combination of distillation, chromatography, and potentially recrystallization are the most pertinent techniques.

Given the reactive nature of the isocyanate group (-NCO), which is susceptible to reaction with water and other nucleophiles, all purification procedures must be conducted under anhydrous conditions using dry solvents and inert atmospheres (e.g., nitrogen or argon). Glassware should be thoroughly dried prior to use to prevent the formation of undesired urea (B33335) byproducts.

Vacuum Distillation:

Vacuum distillation is a primary method for the purification of thermally stable, liquid isocyanates like this compound. By reducing the pressure, the boiling point of the compound is lowered, which mitigates the risk of thermal decomposition and polymerization that can occur at elevated temperatures. The efficiency of the distillation is dependent on the difference in boiling points between the desired isocyanate and the impurities.

For research-grade purity, fractional distillation under reduced pressure is often employed. This technique utilizes a fractionating column to achieve a better separation of components with close boiling points. The selection of appropriate vacuum pressure and temperature is critical. While specific optimal conditions for this compound are not extensively published, general procedures for purifying isocyanates can be adapted. For instance, crude isocyanates are often subjected to a coarse distillation under vacuum (1 to 120 mbar) followed by a fine distillation in a column at a lower pressure (1 to 80 mbar) to achieve high purity.

A specialized form of distillation, Kugelrohr distillation, is particularly suitable for small-scale laboratory purifications of viscous liquids or low-melting solids. This technique minimizes the path length for the vapor, reducing losses and the likelihood of decomposition. For amino acid ester isocyanates, a similar class of compounds, Kugelrohr distillation has been successfully used to yield analytically pure products.

| Parameter | General Range for Isocyanate Purification | Remarks |

| Pressure | 0.05 - 20 mbar | Lower pressure is preferred to minimize thermal stress. |

| Temperature (Bottoms) | 90 - 250 °C | Dependent on the boiling point of the specific isocyanate and the applied pressure. |

| Apparatus | Fractional distillation setup, Kugelrohr | The choice depends on the scale and the required purity. |

Chromatographic Techniques:

Column chromatography is a versatile and powerful technique for the purification of isocyanates, especially for removing non-volatile impurities or compounds with similar boiling points. The choice of stationary phase and eluent system is crucial for effective separation.

For non-polar to moderately polar compounds like this compound, silica (B1680970) gel is a common stationary phase. The eluent is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297). The polarity of the eluent is gradually increased to elute the compounds from the column based on their affinity for the stationary phase. In the purification of related urea derivatives, which are often byproducts in isocyanate chemistry, column chromatography with a hexane-ethyl acetate gradient has proven effective.

High-Performance Liquid Chromatography (HPLC) offers a higher degree of resolution and is suitable for both analytical assessment of purity and preparative-scale purification of high-value research-grade compounds. Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as acetonitrile (B52724) and water), is a common method for the analysis and purification of isocyanates and their derivatives. The use of a mass spectrometry (MS) detector in conjunction with HPLC (LC-MS) can provide valuable information about the identity and purity of the collected fractions.

| Technique | Stationary Phase | Mobile Phase Example | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Removal of polar and non-polar impurities. |

| HPLC | C18 (Reverse Phase) | Acetonitrile/Water with formic acid | High-resolution separation and purity analysis. |

Recrystallization:

While this compound is a liquid at room temperature, it may be possible to purify it by converting it to a solid derivative, recrystallizing the derivative, and then regenerating the isocyanate. More commonly, if the crude product contains solid impurities, filtration can be an effective initial purification step. If the isocyanate itself is a solid at a lower temperature, low-temperature recrystallization from a suitable solvent could be a viable purification method. The choice of solvent is critical; it should dissolve the isocyanate at a higher temperature and allow it to crystallize upon cooling, while the impurities remain in solution.

Mechanistic Investigations of 3,3 Diphenylpropyl Isocyanate Reactivity

Nucleophilic Addition Reactions of 3,3-Diphenylpropyl Isocyanate: Unraveling Reaction Kinetics and Thermodynamics

Nucleophilic addition reactions are fundamental to the chemistry of isocyanates. The electrophilic carbon atom of the isocyanate group is susceptible to attack by a wide range of nucleophiles, leading to the formation of various functional groups. The kinetics and thermodynamics of these additions are influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts.

The reaction of this compound with alcohols and amines yields carbamates (urethanes) and ureas, respectively. These reactions are of significant industrial importance, forming the basis for polyurethane and polyurea synthesis. researchgate.net

The addition of an alcohol to an isocyanate involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. This reaction can proceed through a concerted mechanism or a stepwise pathway involving a zwitterionic intermediate. The rate of carbamate (B1207046) formation is influenced by the steric hindrance and electronic properties of both the alcohol and the isocyanate. kuleuven.be Generally, primary alcohols react more readily than secondary alcohols. kuleuven.be The reaction is often catalyzed by tertiary amines or organometallic compounds, which can activate either the isocyanate or the alcohol. semanticscholar.org

Similarly, the reaction with amines to form ureas is typically faster than the reaction with alcohols due to the greater nucleophilicity of the nitrogen atom. The mechanism is analogous, involving the nucleophilic attack of the amine's nitrogen on the isocyanate's carbonyl carbon.

| Reactant | Product | General Reaction Rate |

| Primary Amine | Urea (B33335) | Very Fast |

| Secondary Amine | Urea | Fast |

| Primary Alcohol | Carbamate | Moderate |

| Secondary Alcohol | Carbamate | Slow |

This table provides a qualitative comparison of reaction rates for the addition of various nucleophiles to an isocyanate.

Kinetic studies of these reactions often reveal second-order kinetics, being first-order with respect to both the isocyanate and the nucleophile. researchgate.net However, under certain conditions, such as in the presence of catalysts or with an excess of one reactant, the observed reaction order may change. nih.gov The thermodynamics of these reactions are generally favorable, with the formation of the C-N or C-O bond being an exothermic process. ureaknowhow.com

The reaction of this compound with water is a multi-step process. Initially, water adds to the isocyanate group to form an unstable carbamic acid intermediate. This carbamic acid then readily decomposes to yield an amine and carbon dioxide gas. researchgate.net The amine formed in this step is highly reactive and can subsequently react with another molecule of this compound to form a symmetrically substituted urea. researchgate.net This secondary reaction is typically very fast.

R-NCO + H₂O → [R-NHCOOH] (Formation of carbamic acid)

[R-NHCOOH] → R-NH₂ + CO₂ (Decomposition to amine and carbon dioxide)

R-NH₂ + R-NCO → R-NH-CO-NH-R (Formation of urea)

Under certain conditions, particularly at elevated temperatures, the urea can undergo further reactions, including dimerization or the formation of other by-products. semanticscholar.orgresearchgate.net The evolution of carbon dioxide is a characteristic feature of this reaction and can be used to monitor its progress.

While less common than nucleophilic additions, this compound can also participate in cycloaddition reactions. The C=N bond of the isocyanate group can react with various unsaturated compounds.

[2+2] Cycloadditions: These reactions typically involve the reaction of the isocyanate with an alkene or alkyne to form a four-membered β-lactam or a related heterocyclic ring system. These reactions are often photochemically initiated or catalyzed by transition metals.

[2+3] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve the isocyanate acting as a dipolarophile and reacting with a 1,3-dipole, such as a nitrile oxide or an azide (B81097). This leads to the formation of five-membered heterocyclic rings.

The regioselectivity and stereoselectivity of these cycloaddition reactions are important mechanistic considerations and depend on the electronic and steric properties of the reactants.

Polymerization Mechanisms Initiated by this compound: Uncovering Chain Growth and Termination

This compound can undergo polymerization to form polyisocyanates, which are rigid-rod polymers with interesting properties. The polymerization can be initiated by various mechanisms, including anionic, cationic, and coordination pathways.

Anionic polymerization of isocyanates is a well-established method for producing high molecular weight polymers with a narrow molecular weight distribution. The polymerization is typically initiated by strong nucleophiles, such as organometallic compounds (e.g., n-butyllithium) or sodium cyanide, in a polar aprotic solvent at low temperatures.

The initiation step involves the nucleophilic attack of the initiator on the carbonyl carbon of the isocyanate monomer, generating an amidate anion as the active species. Propagation then proceeds by the repeated addition of monomer units to this growing chain end. The structure of the resulting polymer is a 1-nylon, with the repeating unit being -[N(R)-C(O)]-.

The chain growth is typically very fast, and the polymerization can exhibit living characteristics if termination and chain transfer reactions are minimized. Termination can occur through reaction with impurities, such as water or carbon dioxide, or by intramolecular cyclization to form a cyclic trimer (isocyanurate).

| Initiator Type | Active Species | Typical Solvent |

| Organolithium | Amidate Anion | THF, Toluene (B28343) |

| Sodium Cyanide | Amidate Anion | DMF, DMSO |

| Alkoxides | Amidate Anion | THF |

This table summarizes common initiators and conditions for the anionic polymerization of isocyanates.

Cationic polymerization of isocyanates is less common and generally leads to lower molecular weight polymers compared to anionic polymerization. Initiation is typically achieved using strong Lewis acids or protonic acids. The propagating species is a carbocation, which is generally less stable and more prone to side reactions than the corresponding anion in anionic polymerization.

Coordination polymerization, using transition metal catalysts, offers another route to polyisocyanates. These systems can provide better control over the polymer's stereochemistry (tacticity). The mechanism involves the coordination of the isocyanate monomer to the metal center, followed by insertion into the growing polymer chain. The nature of the metal catalyst and the ligands plays a crucial role in determining the polymerization rate and the properties of the resulting polymer.

Comparative studies of these different polymerization mechanisms highlight the versatility of this compound as a monomer and provide insights into how the choice of initiation method can be used to tailor the structure and properties of the resulting polymer.

Catalytic Activation of this compound for Enhanced Reactivity and Selectivity

The reactivity of the isocyanate group (-NCO) in this compound is central to its application in polymer synthesis and other chemical transformations. While the compound can react with nucleophiles such as alcohols, amines, and water uncatalyzed, the reaction rates are often slow for practical applications. Catalysts are therefore employed to activate the isocyanate group, enhancing reaction rates and often directing the reaction towards a specific outcome (selectivity), such as urethane (B1682113) formation over side reactions like dimerization or trimerization. researchgate.net

The activation of the isocyanate typically proceeds through a mechanism involving the catalyst interacting with the -NCO group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The choice of catalyst depends on the specific reaction, the desired product, and the processing conditions. Common classes of catalysts for isocyanate reactions include tertiary amines and organometallic compounds. researchgate.netmtak.hu

Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for the reaction between isocyanates and alcohols (urethane formation). researchgate.netresearchgate.net The mechanism is believed to involve the formation of a complex between the tin catalyst, the alcohol, and the isocyanate, which facilitates the nucleophilic attack of the hydroxyl group on the isocyanate. Amine catalysts, in contrast, are thought to function by activating the hydroxyl group of the alcohol, making it a stronger nucleophile. mtak.hu

The selectivity of the catalytic process is also a critical factor. For instance, in the production of polyurethane coatings, it is often desirable to promote the formation of isocyanurates (trimers of isocyanates) to increase cross-linking density and improve material properties. tue.nl Specific catalysts, such as certain ammonium (B1175870) salts, alkali metal carboxylates, and phosphines, have been developed to selectively promote this cyclotrimerization reaction over linear polymer growth. google.comresearchgate.net The choice of catalyst can therefore steer the reaction of this compound towards the formation of urethanes, allophanates, ureas, or isocyanurates, depending on the desired end-product.

The following table summarizes various catalyst systems used for different isocyanate reactions, which are applicable to activating this compound.

| Catalyst Type | Typical Examples | Primary Reaction Catalyzed | Model Isocyanate Studied | Reference |

|---|---|---|---|---|

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Urethane formation (Isocyanate + Alcohol) | Hexamethylene diisocyanate (HDI), 4,4′-MDI | researchgate.netresearchgate.net |

| Tertiary Amines | Triethylene diamine (DABCO), 4-Dimethylaminopyridine (4-DMAP) | Urethane and Urea formation | Isophorone diisocyanate (IPDI) | mtak.hugoogle.com |

| Sulphonamide Salts | Tetraalkylammonium sulfonamides | Selective Dimerization (Uretdione formation) | IPDI, H12MDI | google.com |

| Phosphines | Tri-n-butylphosphine | Cyclotrimerization (Isocyanurate formation) | HDI | researchgate.net |

| Alkali Metal Carboxylates | Potassium 2-ethylhexanoate | Cyclotrimerization (Isocyanurate formation) | Phenyl isocyanate | researchgate.net |

| Latent Catalysts | Ammonium salts from amines and alkylating esters of phosphorus acids | Heat-activated polyaddition reactions | General Polyisocyanates | google.com |

Decomposition Pathways and Stability Studies of this compound under Varied Reaction Conditions

The stability of this compound is a critical parameter that influences its storage, handling, and reaction conditions. Like other isocyanates, it is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. Understanding these pathways is essential for preventing unwanted side reactions and ensuring product quality.

Hydrolytic Stability:

Isocyanates react with water in a two-step process. The initial reaction forms an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. researchgate.netandersondevelopment.com The newly formed amine is highly reactive and can subsequently react with another molecule of this compound to form a stable diaryl-substituted urea. researchgate.net This urea linkage is generally very stable towards further hydrolysis under neutral environmental conditions. nih.gov

The rate of hydrolysis is significantly influenced by factors such as temperature, pH, and the presence of catalysts. nih.govresearchgate.net The reaction is generally slow in neutral water but can be accelerated in acidic or basic conditions. andersondevelopment.com For many polyureas, the half-time for hydrolysis at 25°C can range from thousands to millions of years, indicating the high stability of the urea bond once formed. nih.gov However, the initial reaction of the isocyanate with water can be problematic in applications where moisture is present, leading to undesirable urea formation and CO2 evolution, which can cause foaming in coatings or adhesives.

Thermal Decomposition:

At elevated temperatures, this compound can undergo thermal decomposition. The specific pathways and products depend on the temperature and the presence of other reactive species. A common thermal degradation pathway for compounds containing urea linkages (formed from isocyanate hydrolysis or reaction with amines) is the reversible cleavage back to the constituent isocyanate and amine. mdpi.comutwente.nlnih.gov Studies on model compounds like 1,3-diphenyl urea have shown that this decomposition can occur at temperatures above 240°C, with high conversion and selectivity at temperatures between 350–450°C. mdpi.comresearchgate.net

Other potential thermal degradation pathways for isocyanates include self-polymerization reactions. mdpi.com These can include:

Dimerization: Two isocyanate molecules react to form a four-membered uretdione ring.

Trimerization: Three isocyanate molecules react to form a highly stable, six-membered isocyanurate ring.

Carbodiimide formation: At very high temperatures, isocyanates can eliminate carbon dioxide to form carbodiimides.

Studies on methylene (B1212753) diphenyl diisocyanate (MDI) have shown that heating can generate a mixture of compounds, including the original isocyanate, amino-isocyanates, and diamines, as well as polymerized forms. nih.gov The specific decomposition temperature and resulting products for this compound would be influenced by its specific chemical structure, but these general pathways are expected to be relevant.

The table below details common decomposition products observed under different conditions for related isocyanate and urea compounds.

| Condition | Model Compound | Major Decomposition Products | Reference |

|---|---|---|---|

| Hydrolysis (presence of water) | General Isocyanates (TDI, MDI) | Carbamic acid (unstable), Primary Amine, Carbon Dioxide, Substituted Urea | andersondevelopment.comnih.gov |

| Thermal Decomposition (350-450°C) | 1,3-Diphenyl Urea (DPU) | Phenyl isocyanate, Aniline | mdpi.comnih.gov |

| Thermal Decomposition (50-180°C) | Methylene diphenyl diisocyanate (MDI) | Methylene diphenyl amino-isocyanate, Methylene diphenyl diamine, Polymers | nih.gov |

| High Temperature (>170°C, excess isocyanate) | MDI, tIPDI | Allophanates (from reaction with urethanes) | researchgate.net |

| Pyrolysis (300-850°C) | Polyurethane Foams | Diisocyanates (lower temp.), Monoisocyanates, Isocyanic acid (higher temp.) | researchgate.net |

Integration of 3,3 Diphenylpropyl Isocyanate in Advanced Materials Science Research

Utilization of 3,3-Diphenylpropyl Isocyanate in the Design and Synthesis of Functional Polyurethanes

There is no available research detailing the synthesis of functional polyurethanes using this compound. The literature extensively covers polyurethanes derived from common industrial isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI), but not the specified compound. psiurethanes.comresearchgate.net

Structure-Property Relationships in this compound-Based Polyurethane Systems

As no polyurethanes based on this compound have been documented, there is no data on their structure-property relationships. Such studies typically correlate the chemical structure of the isocyanate (e.g., rigidity, symmetry, side groups) with the macroscopic properties of the polymer, such as tensile strength, thermal stability, and phase separation, but this has not been performed for the compound . mdpi.com

Development of Novel Polymer Architectures via this compound Polymerization

The polymerization of isocyanates can lead to various polymer architectures. However, there are no published studies on the polymerization of this compound to form novel polymer structures.

Synthesis of Polysubstituted Poly(this compound)s and Their Conformational Properties

No information is available regarding the synthesis or conformational properties of poly(this compound) or its substituted variants.

Branched and Hyperbranched Polymers Derived from this compound

Branched and hyperbranched polymers are a significant area of materials research, often synthesized from ABx-type monomers. frontiersin.orgbohrium.comresearchgate.net There is no evidence in the literature of this compound being used to create such branched or hyperbranched architectures. The synthesis of hyperbranched polyurethanes typically involves multifunctional isocyanates or custom-synthesized monomers with an isocyanate group and multiple hydroxyl groups, none of which have been based on the 3,3-diphenylpropyl structure. researchgate.net

This compound as a Crosslinking Agent in Advanced Polymer Networks

Isocyanates are frequently used as crosslinking agents to form robust polymer networks. utwente.nlgoogle.comtue.nl This process enhances the mechanical properties and thermal stability of materials. However, there are no documented instances of this compound being employed as a crosslinking agent in advanced polymer networks.

Surface Modification and Functionalization Strategies Employing this compound

The isocyanate functional group (-NCO) is well-known for its high reactivity towards nucleophiles such as hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups, which are often present on the surfaces of various materials. This reactivity makes isocyanates, in general, excellent candidates for surface modification and functionalization. The process typically involves the formation of stable urethane (B1682113), urea (B33335), or thiocarbamate linkages, covalently grafting the isocyanate molecule onto the material's surface and thereby altering its properties.

However, a detailed review of scientific literature and patent databases reveals a scarcity of specific studies focused on the application of This compound for these purposes. While the compound is listed in a patent as a potential monofunctional isocyanate for modifying the solubility properties of carbon nanotube coatings, specific research findings, experimental data, or detailed strategies employing this particular molecule for surface functionalization are not provided. google.com The diphenylpropyl group's bulky and hydrophobic nature suggests its potential utility in creating non-polar, sterically hindered surfaces, which could be beneficial for applications requiring hydrophobicity or controlled interfacial interactions.

Table 1: Potential Surface Functionalization Reactions of this compound

| Surface Functional Group | Reactant | Resulting Linkage | Potential Change in Surface Property |

| Hydroxyl (-OH) | This compound | Urethane | Increased hydrophobicity, altered wettability |

| Amine (-NH2) | This compound | Urea | Enhanced thermal stability, modified adhesion |

| Thiol (-SH) | This compound | Thiocarbamate | Introduction of bulky functional groups |

This table is illustrative of the expected reactivity of isocyanates but is not based on specific experimental data for this compound from the reviewed literature.

Exploration of this compound in Responsive Materials and Supramolecular Assemblies

Responsive or "smart" materials are designed to change their properties in response to external stimuli such as light, temperature, pH, or the presence of a specific chemical. Supramolecular assemblies involve the spontaneous organization of molecules into well-defined structures through non-covalent interactions like hydrogen bonding, π-π stacking, and host-guest interactions.

The molecular structure of this compound, featuring two phenyl rings, could theoretically participate in π-π stacking interactions, which are crucial for the formation of certain supramolecular structures. The isocyanate group can also be used to anchor this molecule onto a polymer backbone or other molecular scaffolds, potentially introducing responsive behavior or directing self-assembly.

Despite these theoretical possibilities, a thorough search of scientific databases did not yield any specific research articles or detailed studies on the use of This compound in the design or synthesis of responsive materials or supramolecular assemblies. Research in this area appears to be focused on other isocyanate-containing molecules. One study utilized this compound in the synthesis of novel antibacterial diamine compounds, but the focus was on the final molecule's biological activity rather than its integration into advanced materials. nih.govresearchgate.net

Role of 3,3 Diphenylpropyl Isocyanate As a Synthetic Building Block in Medicinal Chemistry Research

Strategic Incorporation of 3,3-Diphenylpropyl Isocyanate Moieties in Pre-clinical Drug Scaffolds

The 3,3-diphenylpropyl moiety is a recognized pharmacophore in various biologically active compounds. Its incorporation into preclinical drug candidates through the use of this compound can impart favorable properties such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the diphenylmethyl group can engage in specific binding interactions, such as π-π stacking, with biological targets like enzymes and receptors.

Synthesis of Novel Heterocyclic Compounds Utilizing this compound as a Key Intermediate

The electrophilic nature of the isocyanate group in this compound makes it a valuable reagent for the construction of a variety of heterocyclic systems. Through cycloaddition and cyclocondensation reactions, this intermediate can be used to synthesize novel nitrogen-containing heterocycles that are prevalent in many classes of therapeutic agents.

For instance, [3+2] cycloaddition reactions of this compound with azides can yield triazolinone derivatives. Similarly, reaction with 1,3-dipoles can lead to the formation of other five-membered heterocyclic rings. Furthermore, condensation reactions with bifunctional nucleophiles, such as amino alcohols or amino thiols, can be employed to construct larger heterocyclic scaffolds like oxazinanones and thiazinanones, respectively. The resulting heterocyclic compounds, bearing the 3,3-diphenylpropyl substituent, represent a rich source of chemical diversity for screening in various biological assays.

A hypothetical reaction scheme for the synthesis of a triazolinone derivative is presented below:

Table 1: Examples of Heterocyclic Scaffolds Potentially Synthesized from this compound

| Reactant | Heterocyclic Product | Potential Biological Relevance |

| Ethyl Azidoacetate | 1-(3,3-Diphenylpropyl)-4-ethoxycarbonyl-1,2,3-triazolin-5-one | Antiviral, Antitumor |

| 2-Aminoethanol | 3-(3,3-Diphenylpropyl)oxazolidin-2-one | CNS agents, Antimicrobials |

| 2-Aminothiophenol | 3-(3,3-Diphenylpropyl)benzo[d]thiazol-2(3H)-one | Kinase inhibitors, Anticancer |

Design and Synthesis of Urea (B33335) and Carbamate (B1207046) Derivatives for Ligand Discovery and Biological Probe Development

The reaction of this compound with primary or secondary amines readily affords substituted urea derivatives. Similarly, its reaction with alcohols or phenols yields carbamate derivatives. Both urea and carbamate moieties are important functional groups in medicinal chemistry, known for their ability to act as hydrogen bond donors and acceptors, thereby facilitating strong interactions with biological targets.

The synthesis of libraries of urea and carbamate derivatives of this compound allows for the exploration of a wide chemical space in the search for new ligands and biological probes. By varying the amine or alcohol component, the physicochemical properties and biological activity of the resulting molecules can be finely tuned. These derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators.

Below is a general reaction for the synthesis of a urea derivative from this compound:

Table 2: Representative Urea and Carbamate Derivatives of this compound

| Reactant | Product | Derivative Class | Potential Application |

| Aniline | 1-(3,3-Diphenylpropyl)-3-phenylurea | Urea | Enzyme Inhibition |

| Piperidine | 1-(3,3-Diphenylpropyl)-3-(piperidin-1-yl)urea | Urea | Receptor Modulation |

| Ethanol | Ethyl (3,3-diphenylpropyl)carbamate | Carbamate | Biological Probe |

| Phenol | Phenyl (3,3-diphenylpropyl)carbamate | Carbamate | Ligand Discovery |

Combinatorial Chemistry Approaches to Libraries Incorporating this compound Fragments

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of compounds for high-throughput screening. This compound is an ideal building block for such approaches due to its reactivity and the diversity of reactants it can be paired with. Both solid-phase and solution-phase combinatorial strategies can be employed.

In a solid-phase approach, a diverse set of amines or alcohols can be attached to a solid support. Subsequent reaction with this compound, followed by cleavage from the resin, would yield a library of individual urea or carbamate derivatives. Alternatively, in a solution-phase parallel synthesis, this compound can be reacted with a library of amines or alcohols in a multi-well plate format, allowing for the simultaneous synthesis of a large number of discrete compounds. These libraries can then be screened for biological activity to identify initial hits for further optimization.

Structure-Activity Relationship Studies (SAR) of this compound-Derived Compounds in Pre-clinical Models

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on elucidating the impact of modifications to the urea or carbamate portion of the molecule, as well as the diphenylpropyl moiety itself.

In a notable example, 3D-QSAR studies on 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists have been performed. nih.gov These studies utilized comparative molecular field analysis (CoMFA) and comparative molecular similarity indices (CoMSIA) to determine the structural features essential for inhibitory activity. nih.gov The findings from these models, which demonstrated good predictive power, highlighted key steric, electrostatic, and hydrophobic interactions that govern the binding of these compounds to the CCR5 receptor. nih.gov The contour maps generated from these analyses provide valuable insights for the rational design of more potent and selective 1-(3,3-diphenylpropyl)-piperidinyl derivatives. nih.gov Such preclinical evaluations are instrumental in guiding the optimization of lead compounds towards clinical candidates.

Catalytic Applications and Ligand Development Involving 3,3 Diphenylpropyl Isocyanate

3,3-Diphenylpropyl Isocyanate as a Substrate in Transition Metal-Catalyzed Transformations

Isocyanates are versatile substrates in transition metal-catalyzed reactions, most notably in cyclotrimerization to form isocyanurates, which are valued for enhancing the thermal and chemical resistance of polyurethane materials. tue.nl A variety of transition metals, including palladium, iron, and aluminum complexes, have been shown to catalyze this transformation. tue.nlresearchgate.net

For this compound, the bulky diphenylpropyl group would likely influence the efficiency and outcome of such transformations. In cyclotrimerization, the steric hindrance may slow the rate of reaction compared to less bulky isocyanates like phenyl isocyanate or simple alkyl isocyanates. However, this same steric bulk could potentially suppress side reactions, such as polymerization, leading to higher selectivity for the isocyanurate product under optimized conditions.

Another important class of reactions is the transition-metal-catalyzed diarylation of isocyanides, which are structurally related to isocyanates. Rhodium and palladium catalysts are effective in these transformations, yielding ketimines and α-diimines, respectively. nih.gov While this applies to isocyanides, analogous catalytic insertions and coupling reactions with isocyanates are plausible. The reactivity of this compound in such systems would be governed by the catalyst's ability to overcome the steric shield presented by the diphenylpropyl moiety to coordinate and activate the N=C=O group.

Table 1: Comparison of Transition Metal Catalysts in Isocyanate Transformations

| Catalyst Type | Typical Transformation | Potential Influence of 3,3-Diphenylpropyl Group | References |

|---|---|---|---|

| Palladium (Pd) Complexes | Cyclotrimerization, Diarylation (of isocyanides) | May require higher temperatures or more active catalysts to overcome steric hindrance. Could favor selective product formation. | tue.nlnih.gov |

| Rhodium (Rh) Complexes | Diarylation (of isocyanides) | Steric bulk might influence product selectivity between single and double insertion products if analogous reactivity occurs. | nih.gov |

| Aluminum (Al) Complexes | Cyclotrimerization | Lability of the catalyst's coordination sphere would be crucial for accommodating the bulky substrate. | researchgate.net |

Design and Synthesis of Ligands Derived from this compound for Asymmetric Catalysis

While there are no specific reports on ligands synthesized from this compound, its structure contains features that are desirable in the design of chiral ligands for asymmetric catalysis. The isocyanate group is a versatile functional handle that can react with a wide range of nucleophiles (e.g., alcohols, amines) to create ureas and carbamates.

A common strategy in ligand design is to introduce a chiral element and then append coordinating groups (like phosphines or nitrogen heterocycles) that can bind to a metal center. Theoretically, this compound could be reacted with a chiral amino alcohol. This would result in a molecule containing a carbamate (B1207046) linkage and both a chiral center and appended functional groups suitable for modification into coordinating moieties. The bulky 3,3-diphenylpropyl fragment would act as a rigid, sterically demanding backbone, which is often crucial for creating a well-defined chiral pocket around a metal catalyst to control the stereochemical outcome of a reaction.

This approach would allow for the modular synthesis of a library of ligands where the steric and electronic properties could be fine-tuned for a specific asymmetric transformation, such as hydrogenation or C-C bond formation. mdpi.com

Organocatalytic Activation of this compound in Stereoselective Reactions

Organocatalysis offers a metal-free approach to activating substrates. For isocyanates, common organocatalysts include tertiary amines (e.g., DABCO) and N-heterocyclic carbenes (NHCs), which act as Lewis bases. researchgate.net The catalyst typically activates the isocyanate by nucleophilic attack on the carbonyl carbon, increasing its electrophilicity.

In the context of this compound, the primary challenge for an organocatalyst would be accessing the electrophilic carbon of the isocyanate group due to the steric hindrance of the diphenylpropyl substituent. This suggests that highly active and potentially less bulky organocatalysts might be required for efficient activation.

Kinetic studies on the reaction of aliphatic isocyanates with water, catalyzed by various compounds, show that tertiary amines like diazabicyclo[2.2.2]octane (DABCO) have intermediate catalytic activity, while organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) are highly active. capes.gov.br For a sterically demanding substrate like this compound, these differences in catalyst activity would likely be amplified. In stereoselective reactions, a chiral organocatalyst would be employed to control the facial selectivity of a nucleophilic attack on the activated isocyanate, but its effectiveness would depend on a precise geometric fit between the catalyst-substrate complex and the incoming nucleophile.

Applications of this compound in Polymerization Catalysis and Control

Isocyanates can undergo polymerization, and the properties of the resulting polymer are highly dependent on the structure of the monomer side chain. The bulky 3,3-diphenylpropyl group would be expected to produce a rigid polymer with a high glass transition temperature.

Controlled polymerization of isocyanates is challenging but can be achieved with specific catalysts, such as alkyne-palladium(II) complexes, which have been used for the living polymerization of isocyanides. nih.gov Such controlled methods allow for the synthesis of polymers with well-defined molecular weights and low dispersity.

In the case of this compound, a key application in polymerization could be as a comonomer in the synthesis of polyurethanes. The reaction between an isocyanate and a polyol is the basis for polyurethane formation. Catalysts, typically organometallic compounds (like DBTDL) or tertiary amines, are used to control the rate of this step-growth polymerization. nih.gov The inclusion of the rigid, bulky 3,3-diphenylpropyl group into a polyurethane backbone would significantly impact the material's mechanical and thermal properties, likely increasing its rigidity and thermal stability.

Furthermore, isocyanate-functional polymers can be used for post-polymerization modification, where the reactive isocyanate handles on the polymer side chains are used for subsequent chemical reactions, a technique known as "click" chemistry. usm.edu

Computational Studies on the Catalytic Intermediates Involving this compound

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, transition states, and intermediates in catalytic cycles. While no specific computational studies on this compound were identified, extensive research on model systems like phenyl isocyanate provides a strong basis for understanding its likely behavior. nih.gov

Studies on the amine-catalyzed reaction of phenyl isocyanate with methanol (B129727) to form a urethane (B1682113) have detailed a general mechanism. nih.gov This process involves the formation of a complex between the alcohol and the catalyst, followed by the addition of the isocyanate. A key step is the proton transfer from the alcohol to the catalyst, which occurs concurrently with the formation of the new C–O bond.

For this compound, a similar mechanism is expected. However, the replacement of the phenyl group with the bulky and flexible 3,3-diphenylpropyl group would have predictable consequences on the computed energetics of the intermediates and transition states.

Table 2: Predicted Effects of the 3,3-Diphenylpropyl Group on Catalytic Intermediates (Based on Phenyl Isocyanate Model)

| Reaction Step/Intermediate | Phenyl Isocyanate Model | Predicted Effect of 3,3-Diphenylpropyl Group | Rationale | References |

|---|---|---|---|---|

| Reactant Complex (RC) | Formation of a three-molecule complex (isocyanate, alcohol, catalyst). | Higher steric repulsion may slightly destabilize the complex, leading to a higher energy ground state. | The large volume of the diphenylpropyl group would cause greater steric clash with the catalyst and alcohol. | nih.gov |

| Transition State (TS) | Proton transfer from alcohol to catalyst and C-O bond formation. | The activation energy barrier is likely to be higher. | Increased steric hindrance around the N=C=O group would make the optimal geometry for nucleophilic attack more difficult to achieve. | nih.gov |

| Intermediate (IM) | Formation of the initial addition product. | The intermediate itself would be sterically crowded, potentially influencing the rate of subsequent steps. | The bulky group is now part of the newly formed urethane linkage. | nih.gov |

These computational predictions suggest that reactions involving this compound would likely require more forcing conditions (e.g., higher temperatures or more active catalysts) to overcome the higher activation barriers imposed by steric hindrance.

Advanced Analytical and Spectroscopic Characterization of 3,3 Diphenylpropyl Isocyanate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Reaction Pathways and Structural Elucidation of 3,3-Diphenylpropyl Isocyanate Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound derivatives and for tracking the transformation of the isocyanate group during reactions. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

For the parent amine, 3,3-Diphenylpropylamine (B135516), detailed NMR analyses have been performed. academie-sciences.frchemicalbook.comnih.gov The proton (¹H) NMR spectrum shows characteristic signals for the aromatic protons of the two phenyl groups, as well as distinct multiplets for the aliphatic protons of the propyl chain (-CH₂CH₂CH₂-). The carbon (¹³C) NMR spectrum complements this by showing signals for the unique carbon environments, including the quaternary carbon attached to the two phenyl rings, the methylene (B1212753) carbons of the propyl chain, and the aromatic carbons. academie-sciences.fracademie-sciences.fr

When 3,3-Diphenylpropylamine is converted to this compound, significant changes in the NMR spectra are observed, particularly for the propyl group. The methylene group adjacent to the nitrogen (-CH₂-N) experiences a notable downfield shift in both the ¹H and ¹³C spectra upon conversion from the amine (-NH₂) to the isocyanate (-N=C=O) group, reflecting the change in the electronic environment.

Furthermore, NMR is pivotal in monitoring reaction pathways. For instance, in the reaction of this compound with an alcohol to form a urethane (B1682113), the disappearance of the isocyanate can be tracked alongside the appearance of new signals corresponding to the urethane linkage (-NH-C(O)-O-). Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to correlate proton and carbon signals, which is especially useful in complex systems like polyurethanes derived from this isocyanate, helping to confirm covalent bond formation between the isocyanate and other components. usda.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Propyl Moiety in 3,3-Diphenylpropylamine Derivatives (Note: Exact chemical shifts are solvent-dependent. Data is illustrative based on related structures.)

| Atom Position (N-CαH₂-CβH₂-CγHPh₂) | Derivative | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα | 3,3-Diphenylpropylamine | ~2.7 - 2.9 (t) | ~40 - 42 |

| Cβ | 3,3-Diphenylpropylamine | ~2.1 - 2.3 (m) | ~33 - 35 |

| Cγ | 3,3-Diphenylpropylamine | ~4.0 - 4.2 (t) | ~48 - 50 |

| Cα | 3,3-Diphenylpropyl isocyanate | ~3.2 - 3.4 (t) | ~44 - 46 |

| Cβ | 3,3-Diphenylpropyl isocyanate | ~2.2 - 2.4 (m) | ~31 - 33 |

| Cγ | 3,3-Diphenylpropyl isocyanate | ~4.1 - 4.3 (t) | ~47 - 49 |

| N=C =O | 3,3-Diphenylpropyl isocyanate | N/A | ~120 - 125 |

Infrared (IR) and Raman Spectroscopy for Monitoring Reaction Progress and Identifying Functional Groups in this compound Systems

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers powerful methods for identifying functional groups and monitoring the progress of reactions involving this compound.

The isocyanate group (-N=C=O) has a very strong and distinct absorption band in the IR spectrum due to its asymmetric stretching vibration. This peak typically appears in a relatively clear region of the spectrum, between 2250 and 2285 cm⁻¹. academie-sciences.fr This characteristic peak serves as a reliable spectroscopic marker for the presence of the isocyanate. The progress of a reaction, such as the formation of a polyurethane, can be quantitatively monitored in real-time by observing the decrease in the intensity of this isocyanate band. academie-sciences.fr

Upon reaction, new characteristic bands appear. For example, in the formation of a urethane, the disappearance of the -N=C=O peak is accompanied by the emergence of bands associated with the urethane linkage, including:

N-H stretching: around 3300 cm⁻¹

C=O (urethane carbonyl) stretching: typically in the range of 1730-1680 cm⁻¹

Raman spectroscopy provides complementary information. academie-sciences.fr While the -N=C=O symmetric stretch is also Raman active, this technique can be particularly useful for in-situ reaction monitoring, sometimes offering better signal-to-noise in complex reaction mixtures compared to near-infrared spectroscopy. academie-sciences.fr

Table 2: Key Vibrational Spectroscopy Frequencies for this compound Systems

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | IR |

| Urethane (R-NH-CO-OR') | N-H Stretch | ~3300 | IR |

| Urethane (R-NH-CO-OR') | C=O Stretch | 1730 - 1680 | IR / Raman |

| Aromatic C-H | Stretch | 3100 - 3000 | IR / Raman |

| Aliphatic C-H | Stretch | 3000 - 2850 | IR / Raman |

Mass Spectrometry (MS) Techniques for Mechanistic Elucidation and Impurity Profiling of this compound

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and its derivatives, elucidate reaction mechanisms by identifying intermediates, and profile impurities.

In its simplest form, such as electron ionization (EI), the mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern provides structural information, often showing characteristic losses of the -NCO group or fragmentation of the diphenylpropyl backbone.

For mechanistic studies, "soft" ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are invaluable, especially for analyzing reaction adducts and oligomers without causing significant fragmentation. For instance, ESI-MS can be used to identify isocyanate-peptide adducts, revealing how the isocyanate binds to other molecules. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment a selected ion, providing detailed structural information about reaction intermediates or impurities.

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are exceptionally powerful for impurity profiling. This method separates volatile impurities from the main compound before they enter the mass spectrometer, allowing for their individual identification even at very low concentrations. usda.gov This is crucial for quality control in the synthesis of the isocyanate.

Chromatographic Techniques (GC, HPLC, GPC) for Purity Assessment and Molecular Weight Determination of this compound Polymers

Chromatography is the cornerstone of separation science and is essential for assessing the purity of this compound and characterizing the polymers derived from it.

Gas Chromatography (GC): As a volatile compound, this compound can be analyzed by GC to determine its purity. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase, with a flame ionization detector (FID) or a mass spectrometer (MS) used for detection and quantification of impurities. usda.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of less volatile or thermally sensitive compounds. For isocyanates, a derivatization step is often employed, where the isocyanate is reacted with a reagent to form a stable, UV-active derivative (e.g., a urea). This derivative can then be easily separated and quantified by reverse-phase HPLC, providing a robust method for purity assessment. researchgate.net

Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers made from this compound. mdpi.comuq.edu.auresearchgate.net The technique separates polymer chains based on their hydrodynamic volume in solution. By calibrating the system with polymer standards of known molecular weight, the average molecular weights (Mn, Mw) and the distribution of chain sizes in a sample can be accurately determined. mdpi.comresearchgate.netpolymersynergies.net

Table 3: Application of Chromatographic Techniques to this compound Systems

| Technique | Application | Key Information Obtained |

| Gas Chromatography (GC) | Purity assessment of the isocyanate monomer | Identification and quantification of volatile impurities |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the isocyanate (often after derivatization) | High-precision quantification of the main component and non-volatile impurities |

| Gel Permeation Chromatography (GPC/SEC) | Characterization of polymers | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI) |

X-ray Crystallography and Diffraction Studies for Precise Structural Determination of this compound Adducts and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the liquid this compound itself may be challenging, its solid derivatives and reaction adducts can be analyzed to provide unequivocal structural proof.

For example, the crystal structure of a urea (B33335) derivative formed from a related diphenylpropyl compound has been determined. Such an analysis provides exact bond lengths, bond angles, and conformational details of the molecule in the solid state. This information is invaluable for confirming reaction outcomes, understanding stereochemistry, and studying intermolecular interactions like hydrogen bonding in the crystal lattice. This precise structural data can also be used to validate computational models.

Advanced Microscopic Techniques (SEM, TEM) for Morphological Analysis of Materials Containing this compound Units

When this compound is used to create polymeric materials, such as foams, coatings, or composites, its bulk structure and surface morphology become critical properties. Advanced microscopic techniques are used to visualize these features.

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface topography and cellular structure of materials. For polyurethane foams derived from isocyanates, SEM analysis reveals crucial information about the cell morphology, including cell size, cell size distribution, and whether the cells are open or closed. researchgate.netresearchgate.net These microstructural features are directly linked to the macroscopic properties of the foam, such as its density, compressive strength, and thermal insulation capability. researchgate.netmdpi.com

Transmission Electron Microscopy (TEM): TEM provides much higher resolution than SEM and is used to investigate the internal structure or nanostructure of materials. In the context of polymers containing this compound units, TEM could be used to visualize the phase morphology in polymer blends or block copolymers, such as the arrangement of hard and soft segments in a polyurethane elastomer at the nanoscale.

Computational Chemistry and Theoretical Modeling of 3,3 Diphenylpropyl Isocyanate

Quantum Chemical Calculations (DFT, ab initio) for Exploring Electronic Structure and Reactivity of 3,3-Diphenylpropyl Isocyanate

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of molecules. nih.gov These first-principles approaches solve the Schrödinger equation (or a simplified form) to determine a molecule's electronic structure and related properties. youtube.com For isocyanates, these calculations are crucial for characterizing the highly reactive isocyanate (–N=C=O) group. nih.govchemrxiv.org

Research on various isocyanates has demonstrated that the carbon atom of the NCO group carries a significant positive partial charge due to its position between two highly electronegative atoms (nitrogen and oxygen), making it a strong electrophilic center. mdpi.comresearchgate.net DFT methods, such as B3LYP, are commonly used to optimize the molecular geometry and calculate vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy. aip.orgmdpi.com Ab initio studies have historically focused on the reactivity and reaction pathways of simpler isocyanates, providing foundational data for building more complex classical models. nih.gov

For this compound, quantum chemical calculations can elucidate:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the ground state molecule.

Electronic Properties: The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting HOMO-LUMO gap, which is an indicator of chemical reactivity.

Reactivity Indices: Partial atomic charges, electrostatic potential maps, and Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attack. The electrophilic nature of the isocyanate carbon is a key feature that governs its reactions. mdpi.com

Spectroscopic Properties: Calculated vibrational spectra can aid in the interpretation of experimental infrared and Raman spectra. aip.org

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |